molecular formula C7H14N2O4 B1418700 N-(2,2-dimethoxyethyl)-N'-methylethanediamide CAS No. 58108-44-4

N-(2,2-dimethoxyethyl)-N'-methylethanediamide

Cat. No. B1418700
CAS RN: 58108-44-4
M. Wt: 190.2 g/mol
InChI Key: LTXZVDTTYLWCBS-UHFFFAOYSA-N
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Description

“N-(2,2-dimethoxyethyl)-N’-methylethanediamide” is a chemical compound. Based on its name, it likely contains a methylethanediamide group (a type of amide) and a dimethoxyethyl group (an ether). These groups are common in a variety of chemical compounds and can impart different properties to the molecule .


Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of an appropriate amine with a corresponding acid or acid derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, solubility, and stability can be predicted based on the structure of the compound and comparison with similar compounds .

Scientific Research Applications

Synthesis of Imidazolidin-2-ones

N-(2,2-dimethoxyethyl)-N'-methylethanediamide has been utilized in the synthesis of imidazolidin-2-ones, presenting a new type of these compounds with an endocyclic ammonium nitrogen atom. This synthesis involves the reaction with 2-methylresorcinol, highlighting the compound's role in producing structurally unique heterocycles (Gazizov et al., 2009).

Methylation Reactions

The compound has been implicated in methylation reactions involving trimethyl orthocarboxylates or N,N-dimethylcarboxamide dimethyl acetals and hydroxylated heterocycles. These reactions offer an alternative to classic methylation methods, indicating the compound's potential in modifying heterocyclic compounds and affecting their properties (Janin et al., 2002).

Photopolymerization in Dental Restorations

N-(2,2-dimethoxyethyl)-N'-methylethanediamide has been synthesized for use in dental resin mixtures, aiming to replace both the triethylene glycol dimethacrylate and the non-polymerizable amine coinitiator. The compound serves both as a diluent and coinitiator, showing no significant difference in physical and mechanical properties compared to conventional photocuring dental resins. This highlights its potential in improving dental restoration materials (Nie & Bowman, 2002).

Analytical and Pharmaceutical Applications

Analytical Method Development

The compound has been involved in the development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. This indicates its relevance in improving analytical techniques for pharmaceutical product development (Olivier et al., 2007).

Pharmaceutical Solvent Roles

The compound has been recognized for its versatile roles in organic chemistry, not only as a solvent but also as a reagent, a catalyst, and a stabilizer. This multifaceted application underscores its significance in pharmaceutical and biomedical applications, offering potential in enhancing the synthesis and stability of various compounds (Heravi et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment .

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-8-6(10)7(11)9-4-5(12-2)13-3/h5H,4H2,1-3H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXZVDTTYLWCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-N'-methylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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